molecular formula C11H13BrN2 B13344318 3-Bromo-4-(butylamino)benzonitrile

3-Bromo-4-(butylamino)benzonitrile

Cat. No.: B13344318
M. Wt: 253.14 g/mol
InChI Key: HSHWDBQOGIQBED-UHFFFAOYSA-N
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Description

3-Bromo-4-(butylamino)benzonitrile: is an organic compound with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a butylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(butylamino)benzonitrile typically involves the reaction of 3-bromo-4-nitrobenzonitrile with butylamine. The nitro group is reduced to an amino group, which then reacts with butylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(butylamino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-(butylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(butylamino)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzonitrile
  • 4-Bromo-3-methylbenzonitrile
  • 3-Bromo-4-nitrobenzonitrile

Comparison: 3-Bromo-4-(butylamino)benzonitrile is unique due to the presence of the butylamino group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the butylamino group may enhance its solubility in organic solvents and its ability to interact with biological targets .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-bromo-4-(butylamino)benzonitrile

InChI

InChI=1S/C11H13BrN2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,14H,2-3,6H2,1H3

InChI Key

HSHWDBQOGIQBED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C#N)Br

Origin of Product

United States

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